

Prosulfuron in Mammalian Systems: A Toxicological Deep Dive

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Prosulfuron*

Cat. No.: *B166686*

[Get Quote](#)

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive analysis of the toxicological profile of the herbicide **Prosulfuron** in mammalian systems. This document synthesizes key findings on its toxicity, outlines the methodologies of pivotal studies, and explores its mechanism of action at the cellular level.

Prosulfuron, a sulfonylurea herbicide, is designed to control broadleaf weeds by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids (BCAAs) in plants. While this mode of action is specific to plants and microorganisms, understanding its potential impact on mammalian systems is paramount for assessing human and environmental health risks. This guide delves into the acute, sub-chronic, and chronic effects, as well as the genotoxic, carcinogenic, reproductive, and neurotoxic potential of **Prosulfuron** in various mammalian models.

Executive Summary of Toxicological Endpoints

Prosulfuron exhibits a low order of acute toxicity via oral, dermal, and inhalation routes in mammalian studies. Subchronic and chronic exposure have identified the liver and hematopoietic system as potential target organs, with effects such as reduced body weight gain and hepatotoxicity observed at higher dose levels. **Prosulfuron** is not considered to be genotoxic *in vivo* or carcinogenic. Developmental and reproductive toxicity studies have shown effects only at doses that also induce significant maternal toxicity. Neurotoxicity has been

observed in some studies at high doses, but overall, **Prosulfuron** is not considered a neurotoxic hazard to humans.

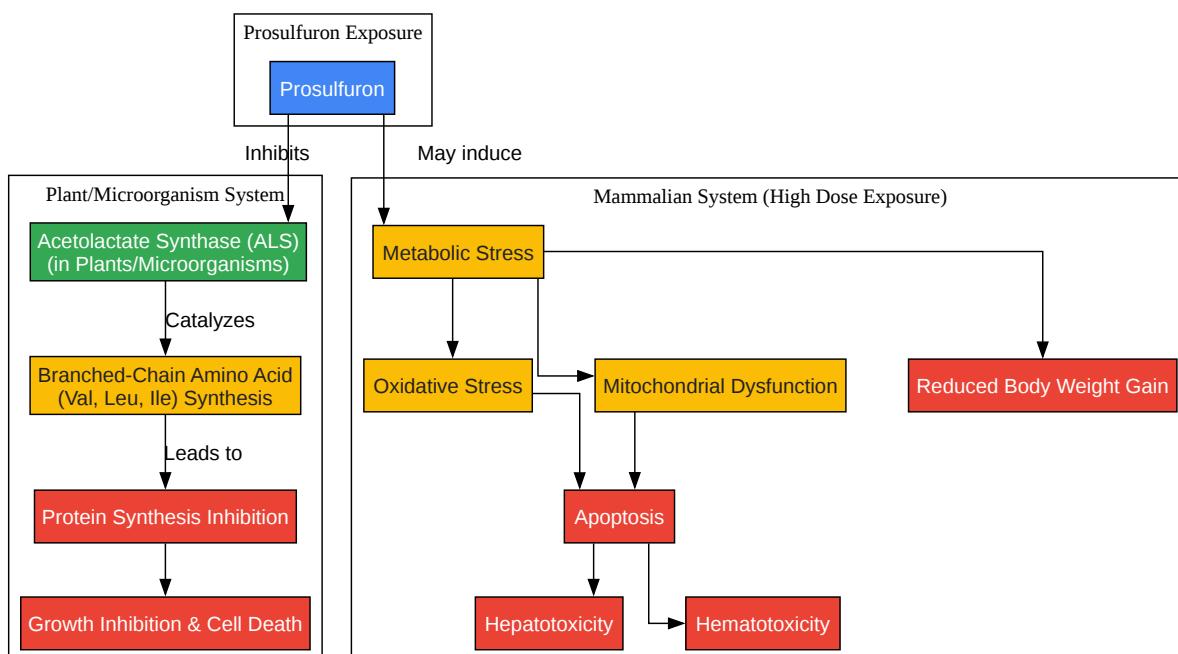
Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on **Prosulfuron**.

Acute Toxicity	Species	Route	Value	Classification
LD50	Rat (male)	Oral	949 mg/kg bw	Moderately Toxic
LD50	Rat (female)	Oral	546 mg/kg bw	Moderately Toxic
LD50	Mouse (male)	Oral	1208 mg/kg bw	Slightly Toxic
LD50	Mouse (female)	Oral	1262 mg/kg bw	Slightly Toxic
LD50	Rabbit	Dermal	>2000 mg/kg bw	Not Classified
LC50 (4-hour)	Rat	Inhalation	>5.467 mg/L	Not Classified

Repeated Dose Toxicity	Study Duration	Species	NOAEL	LOAEL	Key Findings
Subchronic Oral	90-day	Dog	-	54 mg/kg/day	Decreased feed efficiency, hematological findings, and hepatotoxicity. [1]
Chronic Oral & Carcinogenicity	2-year	Rat	-	-	Increased incidence of tumors considered incidental and not treatment-related. [2]
Carcinogenicity	18-month	Mouse	-	-	Not carcinogenic at doses up to the limit dose.

Reproductive & Developmental Toxicity	Study Type	Species	NOAEL (Parental)	NOAEL (Offspring)	Key Findings
Two-Generation	Rat	-	-	-	Not a reproductive toxicant. [2]
Developmental	Rat & Rabbit	-	-	-	Skeletal variations and malformation s observed only in the presence of marked maternal toxicity. [2]


Neurotoxicity	Study Type	Species	NOAEL	LOAEL	Key Findings
Acute	Rat	-	-	250 mg/kg/day	Abnormal gait in females. [1]
Reference Values		Value	Issuing Body		
Acceptable Daily Intake (ADI)		0.02 mg/kg bw/day	EU Pesticides Database		
Acute Reference Dose (ARfD)		0.1 mg/kg bw	EU Pesticides Database		
Acceptable Operator Exposure Level (AOEL)		0.06 mg/kg bw/day	EU Pesticides Database		

Mechanism of Action in Mammalian Systems

Prosulfuron's primary mode of action is the inhibition of acetolactate synthase (ALS), an enzyme not present in mammals. Therefore, the toxicological effects observed in mammalian

systems are not due to the direct inhibition of a homologous enzyme but are likely secondary to other factors or occur at high concentrations where off-target effects may manifest. The observed toxicities, such as reduced body weight gain and effects on the liver and hematopoietic system, may be related to metabolic stress or other cellular disruptions at high doses.

The following diagram illustrates the primary mechanism of **Prosulfuron** in susceptible organisms and the potential downstream consequences in mammalian systems at high exposure levels.

[Click to download full resolution via product page](#)

Figure 1: **Prosulfuron**'s mechanism in plants and potential effects in mammals.

Detailed Experimental Protocols

The toxicological evaluation of **Prosulfuron** has been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections detail the methodologies for key toxicological studies.

Acute Toxicity Testing

Acute toxicity studies are designed to assess the adverse effects that occur within a short time after administration of a single dose of a substance.

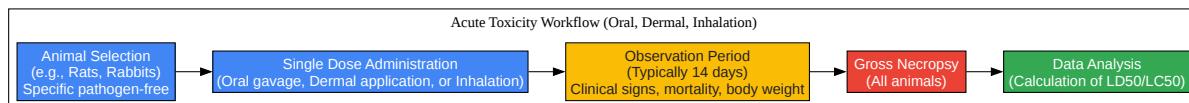

[Click to download full resolution via product page](#)

Figure 2: General workflow for acute toxicity studies.

- Acute Oral Toxicity (as per OECD 401/420/423/425):
 - Test System: Typically conducted in rats (e.g., Wistar or Sprague-Dawley strains).
 - Dosing: A single dose of **Prosulfuron** is administered by oral gavage. The substance is usually dissolved or suspended in a suitable vehicle (e.g., corn oil, water). Multiple dose groups with a control group are used to determine the dose-response relationship.
 - Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

- Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.
- Acute Dermal Toxicity (as per OECD 402):
 - Test System: Commonly performed in rabbits or rats.
 - Dosing: A single dose of **Prosulfuron** is applied to a shaved area of the skin (at least 10% of the body surface area) and held in contact with the skin for 24 hours under a porous gauze dressing.
 - Observations: Similar to the oral toxicity study, animals are observed for 14 days for signs of toxicity and skin reactions at the application site.
 - Endpoint: The dermal LD50 is determined.
- Acute Inhalation Toxicity (as per OECD 403):
 - Test System: Typically conducted in rats.
 - Dosing: Animals are exposed to an aerosol or vapor of **Prosulfuron** in an inhalation chamber for a fixed period, usually 4 hours.
 - Observations: Animals are observed for toxic effects and mortality during and after exposure for a 14-day period.
 - Endpoint: The LC50 (median lethal concentration) is determined.

Genotoxicity Assays

Genotoxicity assays are performed to detect if a substance can induce genetic damage.

[Click to download full resolution via product page](#)

Figure 3: Tiered approach for genotoxicity assessment.

- Bacterial Reverse Mutation Assay (Ames Test; OECD 471):
 - Test System: Uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).
 - Method: The bacterial strains are exposed to various concentrations of **Prosulfuron**, both with and without a metabolic activation system (S9 mix from rat liver). If **Prosulfuron** is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.
 - Endpoint: A significant increase in the number of revertant colonies compared to the control indicates a positive result. **Prosulfuron** was negative in the Ames test.^[2]
- In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT Assay; OECD 476):
 - Test System: Uses mammalian cell lines (e.g., Chinese hamster ovary cells) to detect gene mutations.
 - Method: Cells are treated with **Prosulfuron**, and mutations at a specific gene locus (e.g., the hypoxanthine-guanine phosphoribosyl transferase, HPRT, gene) are assessed.

- Endpoint: An increase in the frequency of mutant cells indicates mutagenic potential. **Prosulfuron** was positive in a gene mutation assay with metabolic activation.[2]
- In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474):
 - Test System: Typically performed in mice or rats.
 - Method: Animals are treated with **Prosulfuron**, and bone marrow or peripheral blood is collected. The erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
 - Endpoint: A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates that the substance is genotoxic in vivo. **Prosulfuron** was negative in an in vivo micronucleus assay in mice.[2]

Carcinogenicity Studies

Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.

- Long-Term Carcinogenicity Study (as per OECD 451):
 - Test System: Typically conducted in two rodent species, usually rats and mice.
 - Dosing: **Prosulfuron** is administered in the diet for a major portion of the animal's lifespan (e.g., 18-24 months). At least three dose levels and a control group are used.
 - Observations: Animals are monitored for clinical signs, body weight changes, food consumption, and the development of tumors. A complete histopathological examination of all organs and tissues is performed at the end of the study.
 - Endpoint: The incidence and type of tumors in the treated groups are compared to the control group. **Prosulfuron** was not found to be carcinogenic in mice.[2] While an increased incidence of tumors was seen in a rat study, they were considered incidental and not related to the treatment.[2]

Reproductive and Developmental Toxicity Studies

These studies evaluate the potential of a substance to interfere with reproduction and normal development.

- Two-Generation Reproduction Toxicity Study (as per OECD 416):
 - Test System: Conducted in rats.
 - Method: Two generations of animals (P and F1) are exposed to **Prosulfuron** before mating and throughout gestation and lactation.
 - Observations: Effects on mating, fertility, pregnancy, offspring viability, growth, and development are evaluated.
 - Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and offspring toxicity is determined. **Prosulfuron** was not found to be a reproductive toxicant. [\[2\]](#)
- Prenatal Developmental Toxicity Study (as per OECD 414):
 - Test System: Conducted in at least two mammalian species, usually rats and rabbits.
 - Method: Pregnant females are dosed with **Prosulfuron** during the period of organogenesis.
 - Observations: The dams are examined for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.
 - Endpoint: The NOAEL for maternal and developmental toxicity is determined. Skeletal variations and malformations were seen in rats and rabbits, but only at doses that caused marked maternal toxicity. [\[2\]](#)

Conclusion

Based on a comprehensive review of the available toxicological data, **Prosulfuron** demonstrates a low level of acute toxicity in mammalian systems. The primary target organs identified in repeated dose studies are the liver and hematopoietic system, with effects

generally observed at high dose levels. **Prosulfuron** is not considered to be genotoxic in vivo, carcinogenic, or a primary reproductive or developmental toxicant. The observed developmental effects occur secondary to maternal toxicity. While some neurotoxic effects have been noted at high doses in specific studies, the overall evidence does not indicate a significant neurotoxic hazard to humans. The established reference values (ADI, ARfD, and AOEL) provide a basis for risk assessment and the safe handling and use of this herbicide. Further research into the specific molecular pathways affected in mammals at high doses could provide a more complete understanding of its toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diuron and its metabolites induce mitochondrial dysfunction-mediated cytotoxicity in urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apvma.gov.au [apvma.gov.au]
- To cite this document: BenchChem. [Prosulfuron in Mammalian Systems: A Toxicological Deep Dive]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166686#toxicological-profile-of-prosulfuron-in-mammalian-systems>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com